molecular formula C24H21F2N3O3S B11336056 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone

Cat. No.: B11336056
M. Wt: 469.5 g/mol
InChI Key: XVSGINZBLDBZPG-UHFFFAOYSA-N
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Description

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone is a complex organic compound that features a unique combination of fluorinated aromatic rings and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo[C,E][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the fluorinated dibenzo thiazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to inhibition of cell proliferation and induction of apoptosis. Additionally, it may interact with specific enzymes involved in cellular signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone is unique due to its combination of a dibenzo thiazine core with a piperazine moiety, which imparts distinct biological activities and chemical properties

Properties

Molecular Formula

C24H21F2N3O3S

Molecular Weight

469.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C24H21F2N3O3S/c25-17-5-8-19(9-6-17)27-11-13-28(14-12-27)24(30)16-29-22-10-7-18(26)15-21(22)20-3-1-2-4-23(20)33(29,31)32/h1-10,15H,11-14,16H2

InChI Key

XVSGINZBLDBZPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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